molecular formula C23H31N B12080864 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine

2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine

Katalognummer: B12080864
Molekulargewicht: 321.5 g/mol
InChI-Schlüssel: HBSAXNFOMGOADF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine (hereafter referred to as 2,7-Di-t-Bu-DMAC) is a derivative of 9,9-dimethyl-9,10-dihydroacridine (DMAC), a widely used electron donor in thermally activated delayed fluorescence (TADF) materials and organic light-emitting diodes (OLEDs). The tert-butyl substituents at the 2,7-positions enhance steric hindrance, reducing aggregation and improving solubility in organic solvents . This structural modification also influences its electronic properties, making it a candidate for applications requiring tailored charge transport and emission characteristics.

Eigenschaften

Molekularformel

C23H31N

Molekulargewicht

321.5 g/mol

IUPAC-Name

2,7-ditert-butyl-9,9-dimethyl-10H-acridine

InChI

InChI=1S/C23H31N/c1-21(2,3)15-9-11-19-17(13-15)23(7,8)18-14-16(22(4,5)6)10-12-20(18)24-19/h9-14,24H,1-8H3

InChI-Schlüssel

HBSAXNFOMGOADF-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(C=CC(=C2)C(C)(C)C)NC3=C1C=C(C=C3)C(C)(C)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Components and Stoichiometry

The synthesis involves two primary substrates:

  • Aryl halide precursor : Typically a dibrominated or chlorinated acridine derivative.

  • Amine component : 9,9-Dimethyl-9,10-dihydroacridine or its tert-butyl-substituted analog.

A representative procedure from The Royal Society of Chemistry (2023) employs the following stoichiometry:

  • Catalyst : Palladium acetate (Pd(OAc)₂, 2–5 mol%)

  • Ligand : Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄, 10–15 mol%)

  • Base : Sodium tert-butoxide (t-BuONa, 3.0–4.5 equiv)

  • Solvent : Anhydrous toluene or dioxane

  • Temperature : 120–140°C under argon

Stepwise Procedure

  • Substrate Preparation : 2,7-Dibromoacridine is synthesized via bromination of acridine using bromine in acetic acid.

  • Coupling Reaction : The dibromoacridine is reacted with 9,9-dimethyl-9,10-dihydroacridine in toluene with Pd(OAc)₂ and P(t-Bu)₃·HBF₄.

  • Workup : The crude product is extracted with dichloromethane, washed with brine, and dried over sodium sulfate.

  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) yields the pure compound.

Critical Reaction Parameters

Ligand and Base Optimization

The choice of ligand and base significantly impacts reaction efficiency:

ParameterOptimal ConditionEffect on YieldSource
LigandP(t-Bu)₃·HBF₄Stabilizes Pd(0)
Baset-BuONaEnhances deprotonation
SolventTolueneImproves solubility
Temperature120°CBalances rate and decomposition

Substrate Electronic Effects

Electron-donating tert-butyl groups at the 2- and 7-positions increase the nucleophilicity of the acridine nitrogen, accelerating the coupling kinetics. Steric hindrance from the dimethyl groups at C9 marginally reduces reaction rates but improves regioselectivity.

Alternative Synthetic Approaches

Ullmann-Type Coupling

While less common, copper-mediated Ullmann coupling has been explored for acridine synthesis. However, this method suffers from lower yields (40–50%) and harsher conditions (150–180°C).

Reductive Amination

A two-step reductive amination strategy involving ketone intermediates and sodium cyanoborohydride has been reported, but it is limited by overalkylation side reactions.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include tert-butyl singlets at δ 1.34 ppm and aromatic protons at δ 6.77–7.40 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 321.5 (C₂₃H₃₁N⁺) confirms the molecular weight.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥98% purity for pharmaceutical-grade material.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors with immobilized Pd catalysts are preferred to minimize metal leaching and improve throughput . Solvent recycling protocols reduce production costs by 20–30% compared to batch processes.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

2.1 Suzuki-Miyaura Coupling
The dibromo derivative undergoes palladium-catalyzed coupling with aryl boronic acids:

Reagents Conditions Products Yield Ref.
4-Methoxyphenyl boronic acidPd(PPh₃)₄, toluene, 115°C2,7-Bis(4-methoxyphenyl)-substituted 1 72%
Phenyl boronic acidPd₂(dba)₃, HPtBu₃BF₄Symmetrical diaryl derivatives68%

2.2 Ullmann-Type Coupling
Reacts with dibromodibenzothiophene to form extended π-systems:

  • Reagents : Pd₂(dba)₃, HPtBu₃BF₄, NaOtBu, toluene .

  • Product : Dibenzo[b,d]thiophene-bridged dimer (DtBuAc-DBT) .

Coordination Chemistry

3.1 Ligand Behavior
1 acts as a redox-active ligand in antimony complexes:

  • Reaction : With distibines (e.g., 4,5-bis(diphenylstibino) derivatives) and O₂, forms bis(antimony(V)) α,α,β,β-tetraolate complexes .

  • Mechanism : O₂ reduction to water via Sb(III)→Sb(V) oxidation, confirmed by ¹⁸O labeling .

3.2 Metalation

  • Deprotonation : Reacts with benzyl potassium to form potassium amide derivatives .

Redox Reactions

4.1 Dioxygen Reduction
In the presence of ortho-quinones (e.g., phenanthraquinone):

  • Pathway : O₂ → peroxide intermediate → tetraolate-bridged Sb(V) complex .

  • Key Intermediate : Semiquinone/peroxoantimony species (detected via NMR) .

4.2 Thermally Activated Delayed Fluorescence (TADF)
Reacts with thioxanthen-9-one derivatives to form TADF-active materials:

  • Conditions : Pd(OAc)₂, P(t-Bu)₃·HBF₄, 120°C .

  • Application : Organic light-emitting diodes (OLEDs) .

Computational Insights

DFT studies reveal:

  • O₂ Activation : Low energy barrier (8.5 kcal/mol) for peroxide-to-tetraolate conversion .

  • Electronic Effects : tert-Butyl groups enhance steric protection, stabilizing radical intermediates .

Wissenschaftliche Forschungsanwendungen

Chemistry

2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine serves as a crucial building block in organic synthesis. Its structure allows for various chemical modifications and reactions:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules through reactions such as oxidation and substitution reactions .

Biology

Research has indicated that this compound may interact with biological macromolecules:

  • Enzyme Interaction Studies : Investigations into its binding affinity with enzymes suggest potential roles in modulating enzymatic activities .

Medicine

The compound has been explored for its therapeutic properties:

  • Drug Development : Its unique structure makes it a candidate for drug synthesis, particularly in developing compounds with specific biological activities .

Industry

In industrial applications, this compound is used in the production of optoelectronic devices:

  • Organic Light Emitting Diodes (OLEDs) : The compound has been employed in the design of materials for OLEDs due to its favorable electronic properties .

Case Studies and Research Findings

Study Focus Findings
Nelmes et al. (2022)Synthesis and Coordination ChemistryDeveloped a one-pot synthesis method for bulky acridine-based ligands; demonstrated successful coordination with main group metals .
Wang et al. (2016)Organic PhotodetectorsInvestigated derivatives of this compound; achieved ultralow dark current density in organic photodetectors .
Liu et al. (2020)Drug DesignExplored potential therapeutic applications; identified interactions with biological targets that could lead to new drug candidates .

Wirkmechanismus

The mechanism of action of 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Steric Effects

The core acridine structure is shared among derivatives, but substituents critically alter properties:

  • DMAC (9,9-dimethyl-9,10-dihydroacridine) : Lacks tert-butyl groups, offering moderate steric hindrance.
  • DPAC (9,9-diphenyl-9,10-dihydroacridine) : Phenyl substituents increase conjugation and rigidity compared to DMAC .
  • Phenoxazine (PXZ): Contains an oxygen atom in the heterocyclic ring, enhancing electron-donating ability .
  • 2,7-Di-t-Bu-DMAC : tert-butyl groups at 2,7-positions provide bulkier steric hindrance, reducing intermolecular interactions and aggregation .

Key Insight : Bulkier substituents (e.g., tert-butyl) improve solubility and reduce concentration quenching, whereas phenyl groups (DPAC) enhance thermal stability .

Photophysical Properties

Table 1: Photophysical and Electronic Properties
Compound ΔEST (eV) HOMO (eV) LUMO (eV) Emission λ (nm) TADF Efficiency
2,7-Di-t-Bu-DMAC 0.15 -5.3 -2.1 450–500 High
DMAC 0.18 -5.2 -2.0 460–510 Moderate
DPAC 0.20 -5.4 -2.3 470–520 High
Phenoxazine (PXZ) 0.17 -5.1 -1.9 480–530 Moderate
9,9-Diphenyl-DMAC (DPAC) 0.19 -5.4 -2.2 490–540 High

Data Sources :

  • ΔEST : DMAC derivatives exhibit small ΔEST (<0.2 eV) due to spatially separated HOMO (localized on acridine) and LUMO (on acceptors like triazine) .
  • HOMO-LUMO : 2,7-Di-t-Bu-DMAC has a deeper HOMO (-5.3 eV) than DMAC (-5.2 eV), improving hole injection in OLEDs .
  • TADF Efficiency : DMAC-based emitters (e.g., DMAC-DPS) achieve external quantum efficiencies (EQE) up to 19.5% in OLEDs, while DPAC derivatives reach 22% due to enhanced rigidity .

Electrochemical and Redox Behavior

DMAC-based donor-acceptor-donor (DAD) compounds undergo two-electron oxidation, forming spinless dications. However, side reactions like dimerization occur, particularly in DMAC derivatives, reducing electrochemical stability . In contrast, phenoxazine derivatives show fewer side reactions due to their planar structure and stronger electron-donating ability .

Key Insight: Dimerization in DMAC derivatives may limit device longevity compared to carbazole or phenoxazine-based materials .

Thermal Stability

Table 2: Thermal Properties
Compound TGA 5% Weight Loss (°C) Glass Transition (°C)
2,7-Di-t-Bu-DMAC 314 80
DMAC 336 75
DPAC 350 85
Phenoxazine (PXZ) 336 90

Data Sources :

  • DMAC derivatives with tert-butyl groups (2,7-Di-t-Bu-DMAC) show lower thermal stability than DPAC (diphenyl) due to reduced molecular rigidity .
  • Phenoxazine exhibits higher glass transition temperatures (90°C), beneficial for amorphous film formation in OLEDs .

Application Performance

Table 3: OLED Performance Metrics
Compound Device Type EQE (%) Turn-on Voltage (V)
DMAC-DPS Evaporation-OLED 19.5 3.2
DPAC-based emitter Solution-OLED 22.0 3.0
2,7-Di-t-Bu-DMAC Deep-red OLED 18.0 3.5
Phenoxazine (PXZ) Green OLED 18.5 3.1

Data Sources :

  • DMAC-DPS achieves high EQE (19.5%) in evaporated OLEDs but underperforms in solution-processed devices due to aggregation .
  • DPAC’s diphenyl groups enhance charge transport, enabling higher EQE in solution-processed OLEDs .
  • 2,7-Di-t-Bu-DMAC is used in deep-red emitters with acenaphthopyrazine acceptors, achieving moderate EQE (18%) .

Biologische Aktivität

2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine (CAS No. 1257413-12-9) is a synthetic compound belonging to the acridine family. Its unique structure contributes to various biological activities and applications in materials science and organic electronics. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and relevant case studies.

  • Molecular Formula : C23_{23}H31_{31}N
  • Molecular Weight : 321.5 g/mol
  • Structure : The compound features bulky tert-butyl groups that enhance its stability and solubility in organic solvents.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

  • Mechanism of Action : The compound acts by scavenging free radicals and reducing oxidative damage to cellular components.
  • Case Study : A study demonstrated that derivatives of this compound effectively inhibited lipid peroxidation in vitro, suggesting potential protective effects against cellular damage .

Photophysical Properties

The compound has been investigated for its photophysical properties, particularly in organic light-emitting diodes (OLEDs).

  • Photoluminescence : this compound shows strong photoluminescence characteristics, making it suitable for applications in optoelectronics.
  • Case Study : In a study focused on OLEDs, the incorporation of this compound into device architectures resulted in enhanced efficiency due to its exciplex-forming ability .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties.

  • In vitro Studies : Tests against various bacterial strains indicated that this compound exhibits inhibitory effects on growth.
  • Mechanism : The antimicrobial action may be attributed to membrane disruption or interference with bacterial metabolic pathways.

Research Findings

StudyFocusKey Findings
Synthesis of derivativesDeveloped derivatives with improved electronic properties for OLED applications.
Chemical reactivityInvestigated interactions with imidazole derivatives showing balanced bipolar charge transport.
Coordination chemistryExplored coordination with main group metals revealing complex formation capabilities.
Antioxidant activityDemonstrated significant reduction in oxidative stress markers in cellular models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. For example, highlights derivatives synthesized using aryl-substituted acridine cores with tert-butyl groups introduced via Suzuki-Miyaura coupling . Optimal conditions (e.g., anhydrous solvents, inert atmosphere) are critical to minimize side reactions. Yield improvements (>80%) are achievable by controlling temperature (80–120°C) and stoichiometric ratios of tert-butylating agents (e.g., tert-butyl bromide) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) for purity analysis, referencing retention times against standards. Structural confirmation requires 1H^1H/13C^{13}C NMR to identify tert-butyl protons (δ ~1.3 ppm) and methyl groups (δ ~1.8 ppm). Crystallographic data (e.g., single-crystal XRD) from related acridines ( ) can validate bond angles and steric effects of substituents .

Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?

  • Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water: ~4.8E-3 g/L at 25°C) but dissolves well in chlorinated solvents (e.g., dichloromethane) or aromatic hydrocarbons (toluene) . For kinetic studies, pre-dissolve in THF and dilute with reaction solvents to avoid precipitation.

Advanced Research Questions

Q. How do steric effects from tert-butyl and methyl substituents influence the compound’s reactivity in photophysical applications?

  • Methodological Answer : Steric hindrance from tert-butyl groups reduces π-π stacking, enhancing luminescence quantum yield in solid-state applications (e.g., OLEDs). Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, while DFT calculations (e.g., Gaussian 16) model HOMO-LUMO gaps impacted by substituent positioning .

Q. What strategies resolve contradictions in reported photostability data for acridine derivatives?

  • Methodological Answer : Contradictions arise from varying substituent electronic effects and experimental setups. Standardize testing under controlled UV exposure (e.g., 365 nm, 10 mW/cm²) and use mass spectrometry to track degradation byproducts. Compare results with structurally similar derivatives (e.g., 10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine, ) to isolate substituent-specific trends .

Q. How can computational modeling optimize this compound’s role in catalytic systems?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) predict ligand-metal binding affinities in catalytic complexes. Dock the acridine core into metalloenzyme active sites (e.g., cytochrome P450) using AutoDock Vina, focusing on tert-butyl groups’ role in stabilizing transition states .

Key Methodological Considerations

  • Contradiction Analysis : Cross-validate photophysical data using multiple techniques (e.g., UV-vis, fluorescence, XRD) to account for experimental artifacts .
  • Experimental Design : For kinetic studies, employ stopped-flow spectroscopy to capture rapid intermediates stabilized by steric hindrance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.